molecular formula C8H14ClN3S B1501046 1-(Thiazol-2-yl)piperidin-3-amine hydrochloride CAS No. 1185309-72-1

1-(Thiazol-2-yl)piperidin-3-amine hydrochloride

Cat. No. B1501046
CAS RN: 1185309-72-1
M. Wt: 219.74 g/mol
InChI Key: NKOLYFHMTPFBEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Thiazol-2-yl)piperidin-3-amine hydrochloride, also known as T2P, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. T2P is a heterocyclic compound that contains a thiazole ring and a piperidine ring, which are connected by an amine group. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 1-(Thiazol-2-yl)piperidin-3-amine hydrochloride is not fully understood, but it is believed to involve the modulation of neurotransmitter levels in the brain. 1-(Thiazol-2-yl)piperidin-3-amine hydrochloride has been shown to inhibit the reuptake of serotonin and norepinephrine, which leads to increased levels of these neurotransmitters in the brain. This may contribute to the antidepressant and anxiolytic effects of 1-(Thiazol-2-yl)piperidin-3-amine hydrochloride.
Biochemical and Physiological Effects:
1-(Thiazol-2-yl)piperidin-3-amine hydrochloride has been shown to have several biochemical and physiological effects in animal models. In addition to its effects on neurotransmitter levels, 1-(Thiazol-2-yl)piperidin-3-amine hydrochloride has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that is involved in the growth and survival of neurons. 1-(Thiazol-2-yl)piperidin-3-amine hydrochloride has also been shown to have anti-inflammatory effects in animal models of inflammation.

Advantages and Limitations for Lab Experiments

1-(Thiazol-2-yl)piperidin-3-amine hydrochloride has several advantages for use in lab experiments, including its high purity and stability. 1-(Thiazol-2-yl)piperidin-3-amine hydrochloride is also relatively easy to synthesize using established methods. However, there are some limitations to the use of 1-(Thiazol-2-yl)piperidin-3-amine hydrochloride in lab experiments, including its potential toxicity and the need for careful handling and storage.

Future Directions

There are several future directions for research on 1-(Thiazol-2-yl)piperidin-3-amine hydrochloride, including its potential therapeutic applications in the treatment of depression, anxiety, and other psychiatric disorders. Further research is needed to elucidate the mechanism of action of 1-(Thiazol-2-yl)piperidin-3-amine hydrochloride and to determine its safety and efficacy in clinical trials. Additionally, research is needed to explore the potential use of 1-(Thiazol-2-yl)piperidin-3-amine hydrochloride in other areas, such as neurodegenerative diseases and inflammation.

Scientific Research Applications

1-(Thiazol-2-yl)piperidin-3-amine hydrochloride has been studied extensively for its potential therapeutic applications, including its use as an antidepressant and anxiolytic agent. In preclinical studies, 1-(Thiazol-2-yl)piperidin-3-amine hydrochloride has been shown to increase the levels of serotonin and norepinephrine in the brain, which are neurotransmitters that are associated with mood regulation. 1-(Thiazol-2-yl)piperidin-3-amine hydrochloride has also been shown to have anxiolytic effects in animal models of anxiety.

properties

IUPAC Name

1-(1,3-thiazol-2-yl)piperidin-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3S.ClH/c9-7-2-1-4-11(6-7)8-10-3-5-12-8;/h3,5,7H,1-2,4,6,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKOLYFHMTPFBEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=CS2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90671622
Record name 1-(1,3-Thiazol-2-yl)piperidin-3-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90671622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1185309-72-1
Record name 1-(1,3-Thiazol-2-yl)piperidin-3-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90671622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Thiazol-2-yl)piperidin-3-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
1-(Thiazol-2-yl)piperidin-3-amine hydrochloride
Reactant of Route 3
Reactant of Route 3
1-(Thiazol-2-yl)piperidin-3-amine hydrochloride
Reactant of Route 4
1-(Thiazol-2-yl)piperidin-3-amine hydrochloride
Reactant of Route 5
1-(Thiazol-2-yl)piperidin-3-amine hydrochloride
Reactant of Route 6
1-(Thiazol-2-yl)piperidin-3-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.